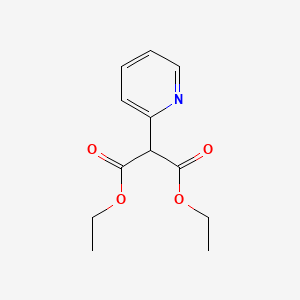
Diethyl 2-(pyridin-2-yl)malonate
Übersicht
Beschreibung
“Diethyl 2-(pyridin-2-yl)malonate” is a chemical compound with the molecular formula C12H15NO4 . It is a derivative of malonate, which is a compound that plays a key role in biochemistry, particularly in the citric acid cycle .
Synthesis Analysis
The synthesis of “this compound” can be achieved by condensing diethyl malonate with 2-pyridinecarboxaldehyde . Another method involves the reaction of N-substituted cyanoacetanilide derivatives with diethyl 2-(ethoxymethylene)malonate .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole . The compound also contains two ester functional groups attached to a malonate backbone .
Chemical Reactions Analysis
“this compound” can undergo various chemical reactions due to the presence of the pyridine ring and the ester groups. For instance, it can react with benzyne to form diethyl 2-(pyrido[1,2-a]indol-10-yl)malonate .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Pyrazolone Derivatives Synthesis : Diethyl 2-(pyridin-2-yl)malonate has been used in the synthesis of pyrazolone derivatives, which are important for pharmacological evaluations (Ito & Oda, 1966).
- Preparation of Anti-cancer Drugs : It serves as an intermediate in the synthesis of small molecule anticancer drugs, demonstrating its significance in drug development (Xiong et al., 2018).
- Pyridinium N-Ylides Formation : This compound has been utilized in creating pyridinium N-ylides, leading to the production of pyrazolo-[1,5-a]pyridin-2-one derivatives (Kakehi et al., 1978).
- β-Trifluoromethyl-N-acetyltryptophan Synthesis : It's used in the synthesis of β-trifluoromethyl-N-acetyltryptophan, showcasing its utility in producing complex organic compounds (Gong, Kato, & Kimoto, 1999).
Catalytic and Synthetic Methodology
- Catalytic Asymmetric 1,3-Dipolar Cycloaddition : The compound has been employed in catalytic asymmetric 1,3-dipolar cycloaddition for the efficient construction of pyrrolidine derivatives (Xue, Fang, & Wang, 2011).
- Manganese-Mediated C3-Selective Direct Alkylation : this compound has been used in manganese-mediated reactions for direct alkylation of 2-pyridones (Nakatani et al., 2014).
- Phospha-Michael Addition : Its application in phospha-Michael addition reaction, leading to the synthesis of β-phosphonomalonates, highlights its role in diverse organic synthesis methods (Sobhani et al., 2013).
Pharmaceutical and Organic Synthesis
- Amination Reactions : It's used in amination reactions with Grignard reagents, demonstrating versatility in synthetic organic chemistry (Niwa, Takayama, & Shimizu, 2002).
- IGF-IR Inhibitors Synthesis : The compound has been optimized for reduced Cyp3A4 inhibition in the synthesis of IGF-IR inhibitors, showing its potential in targeted drug discovery (Zimmermann et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl 2-pyridin-2-ylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)9-7-5-6-8-13-9/h5-8,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXXSVCHEKAGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=N1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318024 | |
| Record name | Diethyl (pyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39541-69-0 | |
| Record name | NSC324624 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (pyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


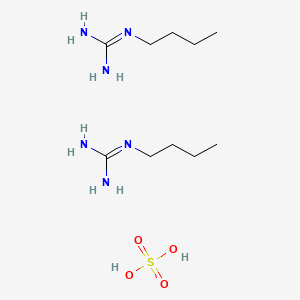
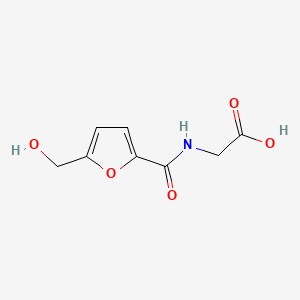
![1-Chloro-4-[(2-isothiocyanatoethyl)thio]benzene](/img/structure/B3052132.png)
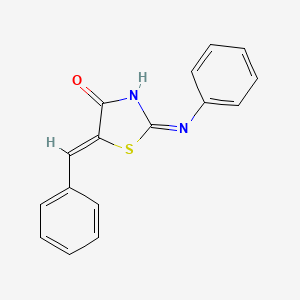


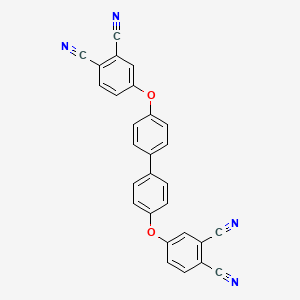
![2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3052138.png)



![Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate](/img/structure/B3052147.png)
![Ethanol, 2-[(2-chloroethyl)amino]-](/img/structure/B3052149.png)